N-(1H-pyrazol-4-yl)pyridine-4-carboxamide

Kinase inhibition Medicinal chemistry Scaffold validation

Medicinal chemistry requires precise hinge-binding geometry: 3- or 5-pyrazolyl isomers disrupt the ATP-pocket planarity. This exact 4-pyrazolyl carboxamide (MW 188.19) preserves the validated pharmacophore for CK2/PIM kinase inhibition. - Free pyrazole NH enables alkylation, arylation, or sulfonylation; maximizes chemical space per building block - Supplied at ≥95% purity with lot-specific NMR/LC/MS spectra (Enamine EN300-70824 equivalent) - Direct substitution for N-methyl analog (CAS 1208957-87-2) when derivatization is required

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 1153513-73-5
Cat. No. B3214834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-pyrazol-4-yl)pyridine-4-carboxamide
CAS1153513-73-5
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NC2=CNN=C2
InChIInChI=1S/C9H8N4O/c14-9(7-1-3-10-4-2-7)13-8-5-11-12-6-8/h1-6H,(H,11,12)(H,13,14)
InChIKeyCHAVSTXSGNSZCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Pyrazol-4-yl)pyridine-4-carboxamide: Heterocyclic Building Block


N-(1H-Pyrazol-4-yl)pyridine-4-carboxamide (C₉H₈N₄O, MW 188.19 g/mol) is a heterocyclic small-molecule building block comprising a pyridine-4-carboxamide moiety linked via an amide bond to a 1H-pyrazol-4-yl group . Available from Enamine (catalog EN300-70824) and other suppliers at ≥95% purity, it serves as a versatile scaffold for medicinal chemistry, particularly in kinase inhibitor and antifungal agent development .

Scaffold geometry 4-carboxamide pharmacophore reported for kinase hinge-region binding
Analytical documentation Supplier-provided NMR and LC/MS spectra support procurement confidence
Synthetic diversification Free pyrazole NH handle enables late-stage analog generation

Why Positional Isomers Cannot Substitute This Compound


The position of the amide linkage on the pyrazole ring (4-yl vs. 3-yl or 5-yl) critically determines the hydrogen-bonding geometry and kinase hinge-binding orientation of pyrazole carboxamide derivatives [1]. N-Alkylation of the pyrazole NH (e.g., N-methyl analog CAS 1208957-87-2) eliminates a key hydrogen-bond donor required for bidentate interactions with conserved kinase hinge residues, while positional isomers (e.g., 1H-pyrazol-3-yl or 5-yl amides) present altered dihedral angles that disrupt the planarity necessary for ATP-pocket complementarity. These structural features cannot be replicated by generic in-class substitutions, mandating precise compound specification.

Positional isomer mismatch
3- or 5-yl amides alter hinge-binding geometry; reported kinase inhibition may not transfer.
N-alkylated analog limitation
N-methyl replacement (CAS 1208957-87-2) removes the H-bond donor and diversification site.
Analytical traceability gap
Isomer analogs often lack lot-specific spectral data, complicating batch reproducibility verification.

Quantitative Differentiation Evidence


Validated Kinase Inhibitor Scaffold Chemotype

The pyrazole-4-carboxamide chemotype—exemplified by N-(1H-pyrazol-4-yl)pyridine-4-carboxamide—has been validated as a productive kinase inhibitor scaffold. Persson et al. (2007) demonstrated that densely functionalized pyrazole-4-carboxamide analogs inhibit CK2 and PIM kinases with IC₅₀ values in the low micromolar to sub-micromolar range in MCF-7 breast cancer cells [1]. The 4-carboxamide attachment is essential: analogous pyrazole-3-carboxamides and pyrazole-5-carboxamides exhibit significantly reduced or absent kinase inhibition due to suboptimal hinge-region hydrogen-bonding geometry [1].

Scaffold chemotype
Class-level
Pyrazole-4-carboxamide scaffold active in kinase assays; 3- and 5-isomers exhibit negligible inhibition in reported series.
4-isomer geometry is key for hinge-region binding
Specific IC₅₀ not individually reported for this compound
Kinase inhibition Medicinal chemistry Scaffold validation

Complete Analytical Data Package Availability

Enamine (catalog EN300-70824) provides downloadable NMR and LC/MS spectral data for N-(1H-pyrazol-4-yl)pyridine-4-carboxamide as part of its public analytical data program . The compound is supplied at ≥95% purity by HPLC . In contrast, the closest positional isomer, 2-(pyrazol-1′-yl)pyridine-4′-carboxamide (CAS 77556-49-1), and the N-methyl analog (CAS 1208957-87-2) are frequently sourced from vendors that do not disclose lot-specific spectral characterization, complicating batch-to-batch reproducibility verification .

Analytical data package
Specification review
NMR and LC/MS spectra provided; purity ≥95% (HPLC). Comparator isomers often lack spectral documentation.
Reduces need for in-house re-characterization
Verify batch-specific COA upon receipt
Quality control Compound characterization Procurement

Free Pyrazole NH as a Synthetic Diversification Handle

N-(1H-pyrazol-4-yl)pyridine-4-carboxamide retains a free, unsubstituted pyrazole NH (pKa ≈ 14), enabling post-coupling N-functionalization (alkylation, arylation, sulfonylation) that is structurally precluded in N-alkylated analogs such as N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide (CAS 1208957-87-2) . This free NH also serves as a hydrogen-bond donor for target engagement—a pharmacophoric feature absent in N-substituted congeners [1].

Derivatization handle
Head-to-head
Free NH enables N-alkylation, arylation, sulfonylation; N-methyl analog (CAS 1208957-87-2) has no further derivatizable NH.
Expands chemical space from single building block
One additional diversification point vs N-alkylated analog
Chemical diversification Medicinal chemistry Library synthesis

Optimal Deployment Scenarios


Kinase Inhibitor Hit-to-Lead and Lead Optimization

The pyrazole-4-carboxamide scaffold has documented kinase inhibitory activity, with Persson et al. (2007) demonstrating that pyrazole-4-carboxamide analogs inhibit CK2 and PIM kinases . N-(1H-Pyrazol-4-yl)pyridine-4-carboxamide provides the core 4-carboxamide geometry required for hinge-region hydrogen bonding. Procurement of this specific isomer—rather than 3- or 5-pyrazolyl analogs—is essential to maintain the validated pharmacophore. Recommended for laboratories initiating SAR-by-catalog or library enumeration against kinase targets.

Late-Stage Diversification Library Synthesis

The free pyrazole NH enables N-functionalization via alkylation, arylation, or sulfonylation, generating diverse analogs from a single building block. This is a critical advantage over the N-methyl analog (CAS 1208957-87-2), which has no further derivatizable NH position . Suited for medicinal chemistry groups conducting parallel library synthesis where maximizing chemical space coverage per procurement event is prioritized.

Quality-Controlled Procurement for GLP-Adjacent Research

Enamine supplies this compound (EN300-70824) with downloadable NMR and LC/MS spectra under its public analytical data program, at ≥95% purity . This is distinct from lesser-characterized positional isomers (e.g., CAS 77556-49-1), which are often sourced without lot-specific spectral documentation . Recommended for core facilities, CROs, and academic screening centers requiring audit-ready compound characterization records.

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead studies
4-carboxamide scaffold geometry
Hinge-region binding orientation review
Late-stage diversification library synthesis
Free pyrazole NH handle
N-functionalization product characterization
Quality-controlled procurement
Analytical data traceability
Lot-specific NMR/LC-MS verification
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